molecular formula C16H15F3N2O3 B2861522 ethyl 2-{3,5-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-4-yl}-2-oxoacetate CAS No. 956438-46-3

ethyl 2-{3,5-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-4-yl}-2-oxoacetate

Cat. No.: B2861522
CAS No.: 956438-46-3
M. Wt: 340.302
InChI Key: RCYWSYKLJDKNDX-UHFFFAOYSA-N
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Description

Ethyl 2-{3,5-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-4-yl}-2-oxoacetate (CAS: 956438-46-3) is a pyrazole-based compound characterized by a trifluoromethylphenyl substituent at the 1-position of the pyrazole ring and an ethyl oxoacetate moiety at the 4-position .

Properties

IUPAC Name

ethyl 2-[3,5-dimethyl-1-[3-(trifluoromethyl)phenyl]pyrazol-4-yl]-2-oxoacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15F3N2O3/c1-4-24-15(23)14(22)13-9(2)20-21(10(13)3)12-7-5-6-11(8-12)16(17,18)19/h5-8H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCYWSYKLJDKNDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)C1=C(N(N=C1C)C2=CC=CC(=C2)C(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-{3,5-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-4-yl}-2-oxoacetate typically involves multiple steps

    Preparation of Pyrazole Core: The pyrazole core can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions. This reaction forms the pyrazole ring structure.

    Introduction of Trifluoromethyl Group: The trifluoromethyl group can be introduced using trifluoromethylation reagents such as trifluoromethyl iodide (CF3I) in the presence of a base like potassium carbonate (K2CO3).

    Esterification: The final step involves the esterification of the pyrazole derivative with ethyl chloroformate (ClCOOEt) in the presence of a base like triethylamine (Et3N) to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-{3,5-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-4-yl}-2-oxoacetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to reduce the ester group to an alcohol.

    Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, acidic or basic conditions.

    Reduction: LiAlH4, NaBH4, anhydrous conditions.

    Substitution: NaOMe, KOtBu, polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Corresponding carboxylic acids or ketones.

    Reduction: Corresponding alcohols.

    Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the development of agrochemicals and other industrial applications due to its unique chemical properties.

Mechanism of Action

The mechanism of action of ethyl 2-{3,5-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-4-yl}-2-oxoacetate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The pyrazole ring can interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects.

Comparison with Similar Compounds

Structural and Functional Analogues

Substituent Variations on the Pyrazole Ring

Ethyl 2-[2-(3-Methylphenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate (CAS: 1017437-76-1)

  • Molecular Formula : C₁₄H₁₆N₂O₃
  • Molecular Weight : 260.29 g/mol
  • Key Differences : Replaces the 3-(trifluoromethyl)phenyl group with a 3-methylphenyl substituent and features a partially saturated pyrazole ring. The methyl group is electron-donating, contrasting with the electron-withdrawing trifluoromethyl group in the target compound. This difference may alter solubility and metabolic stability .

Acid vs. Ester Derivatives

{3,5-Dimethyl-1-[3-(Trifluoromethyl)phenyl]-1H-pyrazol-4-yl}(oxo)acetic Acid (CAS: 875156-74-4)

  • Molecular Formula : C₁₄H₁₁F₃N₂O₃
  • Molecular Weight : 312.24 g/mol
  • Key Differences : The ethyl ester group in the target compound is replaced with a carboxylic acid. The acid form exhibits higher polarity and lower lipophilicity, making it more suitable for aqueous-phase reactions or ionic interactions .

Amino-Substituted Derivatives

Ethyl 2-Amino-2-{3,5-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-4-yl}acetate Hydrochloride (CAS: 1032298-75-1) Molecular Formula: C₁₆H₁₉ClF₃N₃O₂ Molecular Weight: 377.79 g/mol Key Differences: Incorporates an amino group and a hydrochloride salt. The ionic nature enhances water solubility, which is advantageous for pharmacokinetic studies or drug formulation .

Complex Heterocyclic Analogues

Ethyl 2-(4-((2-(4-(3-(4-(Trifluoromethyl)phenyl)ureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate (Compound 10d) Molecular Formula: C₂₆H₂₈F₃N₅O₃ Molecular Weight: 547.54 g/mol Key Differences: Features a thiazole-piperazine-ureido scaffold.

Comparative Data Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Purity/Notes
Ethyl 2-{3,5-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-4-yl}-2-oxoacetate (Target) 956438-46-3 C₁₆H₁₅F₃N₂O₃ 340.30 3-(Trifluoromethyl)phenyl, ethyl ester 95% purity
{3,5-Dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-4-yl}(oxo)acetic Acid 875156-74-4 C₁₄H₁₁F₃N₂O₃ 312.24 Carboxylic acid Available in 250 mg/$188
Ethyl 2-[2-(3-methylphenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate 1017437-76-1 C₁₄H₁₆N₂O₃ 260.29 3-Methylphenyl, dihydropyrazole N/A
Ethyl 2-amino-2-{3,5-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-4-yl}acetate hydrochloride 1032298-75-1 C₁₆H₁₉ClF₃N₃O₂ 377.79 Amino group, hydrochloride salt Lab use only
Ethyl 2-(4-((2-(4-(3-(4-(trifluoromethyl)phenyl)ureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate N/A C₂₆H₂₈F₃N₅O₃ 547.54 Thiazole, piperazine, ureido 93.4% yield

Key Observations

  • Solubility : Ethyl esters (e.g., target compound) are more lipophilic than carboxylic acids (e.g., CAS 875156-74-4), favoring passive diffusion across biological membranes .
  • Biological Relevance: Amino-substituted derivatives (e.g., CAS 1032298-75-1) and thiazole-piperazine analogues (e.g., 10d) highlight the scaffold’s adaptability for drug discovery, though larger molecules face bioavailability challenges .

Biological Activity

Ethyl 2-{3,5-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-4-yl}-2-oxoacetate, also known by its CAS number 956438-46-3, is a pyrazole derivative that has garnered attention for its potential biological activities. This compound features a trifluoromethyl group and a dimethyl-substituted pyrazole, which may contribute to its pharmacological properties. This article reviews the biological activity of this compound based on available research findings, including antimicrobial properties and potential therapeutic applications.

PropertyValue
Molecular FormulaC16H19F3N3O2
Molecular Weight340.302 g/mol
Purity95%
CAS Number956438-46-3
InChI KeyRCYWSYKLJDKNDX-UHFFFAOYSA-N

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of compounds related to this compound. A related class of pyrazoles has been shown to exhibit significant antibacterial activity against Gram-positive bacteria, particularly Staphylococcus aureus. These studies indicate that compounds with similar structures may also possess potent antimicrobial properties.

  • Mechanism of Action : The mechanism by which these compounds exert their antibacterial effects involves inhibition of macromolecular synthesis in bacteria, leading to a broad range of inhibitory effects on bacterial cell function .
  • Resistance Studies : Research indicates a low tendency for bacteria such as Staphylococcus aureus and Enterococcus faecalis to develop resistance against these compounds through mutation, suggesting that they may be effective alternatives to traditional antibiotics .
  • Toxicity Assessment : In vivo studies conducted on mouse models have demonstrated no significant toxicity at doses up to 50 mg/kg, as evaluated through various organ toxicity markers . This suggests a favorable safety profile for further development.

Study on Trifluoromethyl Phenyl Derivatives

A study focused on trifluoromethyl phenyl derivatives, including those structurally similar to this compound, reported the following findings:

  • Minimum Inhibitory Concentration (MIC) : Certain derivatives exhibited low MIC values against Staphylococcus aureus, indicating high potency.
  • Biofilm Formation : These compounds showed moderate inhibition of biofilm formation and were effective in disrupting pre-existing biofilms .

Additional Research Findings

Further investigations into the biological activity of this compound are warranted. The structural characteristics suggest potential applications in various therapeutic areas beyond antimicrobial activity, possibly including anti-inflammatory and anticancer activities.

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